N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the reduction of functional groups in the corresponding polyfunctional 2-oxindoles . Various boron hydrides are used for the reduction of nitrile groups in the presence of an amide . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve boron hydrides, as mentioned earlier.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Boron hydrides.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different hydroxy derivatives.
Scientific Research Applications
N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other indole derivatives with potential biological activities.
Biology: Studied for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating neuroglioma and other cancers.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide involves inducing apoptosis and cell cycle arrest in cancer cells . It interacts with molecular targets such as the p53 protein, which regulates cell proliferation and apoptosis . By binding to these targets, the compound can inhibit tumor growth and promote cell death.
Comparison with Similar Compounds
Similar Compounds
(S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: Known for its anti-tumor activity against neuroglioma.
(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile: Another indole derivative with potential biological activities.
Uniqueness
N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide stands out due to its specific structure and the ability to induce apoptosis in cancer cells. Its unique interaction with molecular targets like the p53 protein makes it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(2-oxo-1-propyl-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-3-8-15-11-7-5-4-6-10(11)12(13(15)17)14-9(2)16/h4-7,12H,3,8H2,1-2H3,(H,14,16) |
InChI Key |
KQQZSYBNSQPKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)NC(=O)C |
Origin of Product |
United States |
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